

Spectroscopic Profile of Cleroindicin F: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cleroindicin F

Cat. No.: B1162548

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Cleroindicin F**, a natural product isolated from *Clerodendrum indicum*. The information presented herein is critical for the identification, characterization, and further development of this compound for potential therapeutic applications. All data is sourced from the primary literature describing its isolation and structure elucidation.

Mass Spectrometry (MS) Data

The molecular formula of **Cleroindicin F** was determined to be $C_8H_{10}O_3$ by Electron Ionization Mass Spectrometry (EIMS). The mass spectrum exhibited a molecular ion peak and several characteristic fragment ions, which were instrumental in its initial identification.^[1]

Ion	m/z	Description
$[M]^+$	154	Molecular Ion
$[M - H_2O]^+$	136	Loss of a water molecule
$[M - C_2H_4O]^+$	110	Loss of an acetyl group
$[M - CO]^+$	82	Loss of a carbonyl group

Table 1: EIMS Fragmentation
Data for Cleroindicin F.^[1]

Infrared (IR) Spectroscopy Data

The infrared spectrum of **Cleroindicin F** indicated the presence of an α,β -unsaturated ketone. [1] While the exact absorption frequencies are not detailed in the primary literature, the functional group identification was a key step in the structure elucidation process.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provided the detailed structural framework of **Cleroindicin F**. The experiments were conducted using a Bruker AM-400 spectrometer with pyridine- d_5 and CD_3OD as solvents.[1]

1H -NMR Data

The proton NMR spectrum revealed key structural features, including a pair of double bonds in a Z-configuration and a complex splitting pattern for the methylene protons adjacent to a chiral center.[1]

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-5	6.94	d	10.2
H-6	6.14	d	10.2
H-9	4.49	dd	4.8, 4.0
H-8a	2.98	dd	16.5, 4.8
H-8b	2.85	dd	16.5, 4.0

Table 2: 1H -NMR Spectroscopic Data for Cleroindicin F.

^{13}C -NMR Data

The carbon NMR spectrum accounted for all eight carbons in the molecule, confirming the presence of a carbonyl group, two olefinic carbons, and several oxygenated carbons.

Carbon	Chemical Shift (δ , ppm)	Multiplicity
C-7	197.2	s
C-5	150.2	d
C-6	128.1	d
C-9	82.1	d
C-4	75.0	s
C-2	66.5	t
C-8	40.6	t
C-3	40.4	t

Table 3: ^{13}C -NMR
Spectroscopic Data for
Cleroindicin F.

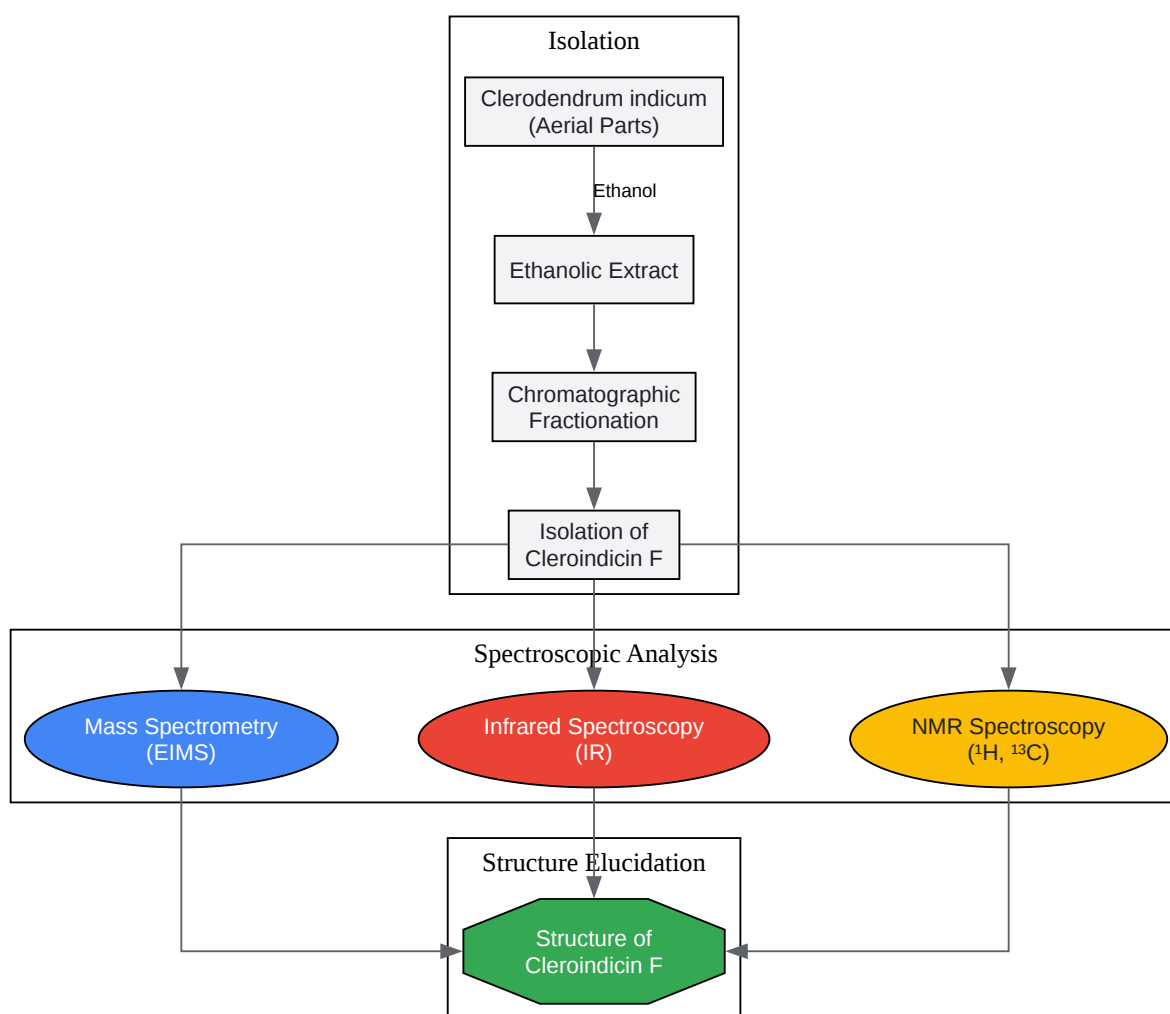
Experimental Protocols

The spectroscopic data for **Cleroindicin F** were obtained using standard analytical techniques as described in the original publication.

- Mass Spectrometry (MS): EIMS spectra were recorded on a VG Auto Spec-3000 spectrometer.
- Infrared (IR) Spectroscopy: IR spectra were recorded with a Perkin-Elmer 577 spectrometer.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra were obtained using a Bruker AM-400 spectrometer. The samples were dissolved in deuterated methanol (CD_3OD) or deuterated pyridine (pyridine- d_5).

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of **Clerindicin F**.



[Click to download full resolution via product page](#)

Figure 1: Workflow for the isolation and structural elucidation of **Cleroindicin F**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. datapdf.com [datapdf.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Cleroindicin F: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1162548#spectroscopic-data-of-cleroindicin-f-nmr-ms-ir\]](https://www.benchchem.com/product/b1162548#spectroscopic-data-of-cleroindicin-f-nmr-ms-ir)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com